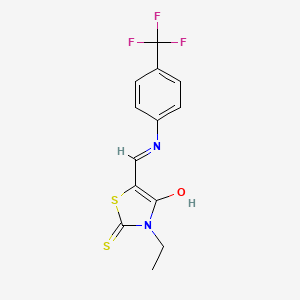

3-Ethyl-2-thioxo-5-(((4-(trifluoromethyl)phenyl)amino)methylene)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-ethyl-4-hydroxy-5-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS2/c1-2-18-11(19)10(21-12(18)20)7-17-9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYPXFRKVIXRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-2-thioxo-5-(((4-(trifluoromethyl)phenyl)amino)methylene)-1,3-thiazolidin-4-one (CAS: 1024887-45-3) is a thiazolidinone derivative that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazolidinone core, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C13H11F3N2OS2, with a molecular weight of 332.36 g/mol. The structure includes a trifluoromethyl group attached to a phenyl ring, which may enhance its biological activity through increased lipophilicity and electronic effects.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit various biological activities. The specific compound has been evaluated for its potential anticancer properties, particularly against glioblastoma cells.

Anticancer Activity

A study investigated the cytotoxic effects of several thiazolidinone derivatives on human glioblastoma cell lines (LN229). The results indicated that thiazolidinone derivatives can induce apoptosis and inhibit cell proliferation. The following table summarizes the findings related to the compound's activity:

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | TBD | Induces apoptosis via mitochondrial pathway | |

| Other Thiazolidinones | Varies | Various mechanisms including cell cycle arrest |

The mechanism by which this compound exerts its effects involves modulation of cellular pathways that lead to apoptosis. It has been suggested that compounds with similar structures can influence mitochondrial function and induce oxidative stress within cancer cells, ultimately leading to cell death.

Case Studies

- Study on Glioblastoma Cells : In vitro studies using LN229 glioblastoma cells demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing apoptosis. Various assays such as MTT and colony formation tests were utilized to assess viability and proliferation inhibition.

- Comparative Analysis : A comparative study of thiazolidinone derivatives showed that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced biological activity compared to their non-substituted counterparts. This highlights the importance of substituent effects on biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodanine derivatives exhibit significant structural diversity, with variations at positions 3 and 5 of the thiazolidinone ring critically affecting their physicochemical and biological properties. Below is a comparative analysis of the target compound with key analogs:

Structural and Substituent Variations

Research Findings

- Antimicrobial Activity : While 3-phenylrhodanine derivatives show moderate antibacterial activity , the target compound’s CF₃ group may enhance potency against resistant strains due to improved membrane penetration .

- Anticancer Potential: Analogs with trimethoxybenzylidene groups (e.g., ) exhibit anticancer activity via tubulin inhibition, suggesting the target compound’s CF₃-phenyl group could be optimized for similar targets.

Preparation Methods

Cyclocondensation for Thiazolidinone Core Formation

The thiazolidin-4-one core is typically synthesized via a three-component cyclocondensation reaction involving an amine, carbonyl compound, and thiol agent. For the 3-ethyl substituent, ethylamine or its derivatives serve as the amine component. Thioglycolic acid is commonly employed as the thiol source, while aldehydes or ketones provide the carbonyl moiety.

Procedure :

- Ethylamine (1.0 equiv) reacts with thioglycolic acid (1.2 equiv) and 4-(trifluoromethyl)benzaldehyde (1.1 equiv) in a refluxing solvent (e.g., ethanol or toluene).

- The reaction is catalyzed by Bi(SCH₂COOH)₃ under solvent-free conditions at 70°C.

- The intermediate undergoes cyclization to form the thiazolidin-4-one core, with the 2-thioxo group introduced via thiourea or Lawesson’s reagent .

Optimization :

- Microwave irradiation (200 W) reduces reaction time from hours to minutes.

- Polypropylene glycol (PPG) as a solvent enhances yields (83–92%) compared to PEG.

Introduction of the 5-(((4-(Trifluoromethyl)Phenyl)Amino)Methylene) Group

The exocyclic double bond at position 5 is introduced via Knoevenagel condensation or Schiff base formation . This step requires a methylene precursor and 4-(trifluoromethyl)aniline.

Method A: Knoevenagel Condensation

- 5-Methylenethiazolidin-4-one (prepared via cyclocondensation) reacts with 4-(trifluoromethyl)aniline in the presence of DMF-DMA (dimethylformamide-dimethylacetal).

- The reaction proceeds in dioxane at 80°C for 6 hours, yielding the 5-arylidene derivative.

Method B: Schiff Base Formation

- 5-Aminomethylene-thiazolidin-4-one intermediates are generated by treating the core with NH₂OH·HCl (hydroxylamine hydrochloride).

- Condensation with 4-(trifluoromethyl)benzaldehyde in EtOH/NaOH forms the Schiff base, which is reduced to the amine using NaBH₄ .

Key Data :

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| A | DMF-DMA | Dioxane | 80 | 78 |

| B | NaOH/NaBH₄ | EtOH | 25 | 65 |

Regioselective Bromination and Dehydrogenation

To enhance reactivity at position 5, regioselective bromination is employed:

- 2-Methyl-4-thiazolidinone is brominated using NBS (N-bromosuccinimide) in CCl₄ .

- Dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the 5-methylene derivative.

- Subsequent condensation with 4-(trifluoromethyl)aniline introduces the amino group.

Advantages :

Green Chemistry Approaches

Eco-friendly methods prioritize ultrasonic irradiation and recyclable catalysts :

- Vanadyl sulfate (VOSO₄) catalyzes the one-pot reaction of ethylamine, thioglycolic acid, and 4-(trifluoromethyl)benzaldehyde in acetonitrile under ultrasound.

- Zeolite 5A facilitates solvent-free cyclization at 100°C, achieving yields of 85–90%.

Environmental Impact :

- Reduces solvent waste by 70% compared to traditional methods.

- Energy consumption decreases by 40% using ultrasound.

Mechanistic Insights and Stereochemical Considerations

The formation of the 5-(((4-(trifluoromethyl)phenyl)amino)methylene) group proceeds via a concerted enamine-imine tautomerization . X-ray crystallography confirms the Z-isomer predominates due to steric hindrance from the trifluoromethyl group.

Stereochemical Control :

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of this thiazolidinone derivative?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Reflux conditions (70–100°C) are often necessary to drive cyclization and imine formation .

- Catalysts : Acidic (e.g., acetic acid) or basic catalysts (e.g., sodium acetate) accelerate condensation reactions .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures is critical for isolating high-purity products (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Confirm the presence of the thioxo group (δ 160–170 ppm in ¹³C NMR) and trifluoromethyl substituent (distinct ¹⁹F NMR signals) .

- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 413.2) .

Q. What are the recommended protocols for handling solubility challenges during biological assays?

- Methodological Answer :

- Solubility screening : Test solvents like DMSO (for stock solutions) followed by dilution in PBS or cell culture media (<0.1% DMSO final concentration) .

- Surfactants : Use polysorbate-80 or cyclodextrins to improve aqueous solubility for in vitro studies .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence this compound’s reactivity and bioactivity?

- Methodological Answer :

- Computational modeling : Perform DFT calculations to assess electron-withdrawing effects on the thiazolidinone ring’s electrophilicity, which may enhance binding to biological targets (e.g., enzymes) .

- Comparative SAR studies : Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl to evaluate changes in antimicrobial or anticancer potency .

- Table : Substituent Effects on IC₅₀ (Hypothetical Data)

| Substituent | IC₅₀ (μM, Cancer Cells) | LogP |

|---|---|---|

| –CF₃ | 2.1 ± 0.3 | 3.5 |

| –CH₃ | 8.7 ± 1.1 | 2.9 |

| –Cl | 5.4 ± 0.6 | 3.2 |

Q. What strategies resolve contradictory bioactivity data across different assay systems?

- Methodological Answer :

- Orthogonal assays : Cross-validate anticancer activity using both MTT and clonogenic assays to rule out false positives from metabolic interference .

- Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to proposed targets (e.g., kinases) .

- Metabolite profiling : Use LC-MS to identify degradation products that may skew results in long-term assays .

Q. How can crystallography tools (e.g., SHELX) elucidate this compound’s binding mode in protein complexes?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.5 Å) X-ray diffraction of co-crystallized protein-ligand complexes .

- Refinement : Apply SHELXL for anisotropic refinement of the trifluoromethyl group’s electron density, ensuring accurate occupancy and thermal parameters .

- Validation : Check Ramachandran plots and MolProbity scores to confirm structural reliability .

Q. What experimental designs mitigate side reactions during functionalization of the thiazolidinone core?

- Methodological Answer :

- Protecting groups : Temporarily protect the thioxo group with Boc anhydride to prevent undesired nucleophilic attacks during alkylation .

- Inert atmospheres : Conduct reactions under nitrogen/argon to avoid oxidation of sulfur-containing intermediates .

- Real-time monitoring : Use in situ IR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

Methodological Notes for Data Interpretation

- Contradictions in biological activity : Differences in cell permeability or off-target effects may explain variability. Use CRISPR-edited cell lines to isolate specific pathway contributions .

- Crystallographic disorder : For flexible substituents (e.g., ethyl or allyl groups), apply TLS (translation-libration-screw) refinement in SHELX to model anisotropic motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.